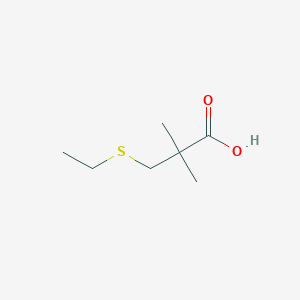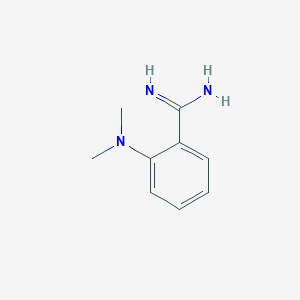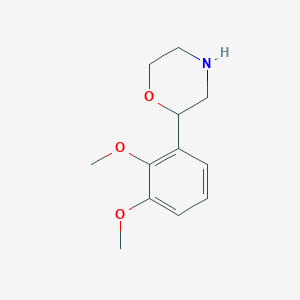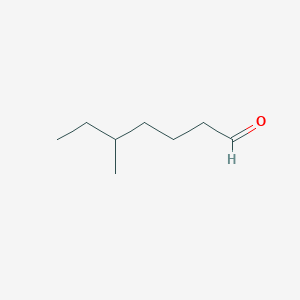![molecular formula C13H9F3S B13604515 2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
2-[4-(Trifluoromethyl)phenyl]benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzene-1-thiol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenyl]benzene-1-thiol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the aromatic ring through radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiophenols, and various substituted aromatic compounds. These products can be further utilized in the synthesis of more complex molecules or as intermediates in industrial processes.
Wissenschaftliche Forschungsanwendungen
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol has a wide range of scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological systems and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-[4-(trifluoromethyl)phenyl]benzene-1-thiol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The thiol group can form covalent bonds with target molecules, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trifluoromethyl)phenylisocyanate
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(trifluoromethyl)phenol
Uniqueness
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C13H9F3S |
|---|---|
Molekulargewicht |
254.27 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)phenyl]benzenethiol |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H |
InChI-Schlüssel |
ORDLMOMAAWQUEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
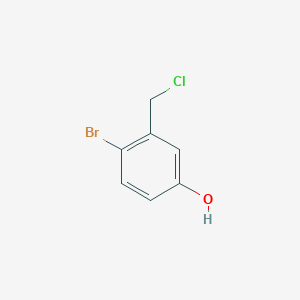

![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
